Methyl 6-amino-4-methylhexanoate
Description
General Overview of Amino Esters in Organic Synthesis
Amino esters are bifunctional organic compounds containing both an amine and a carboxylic ester functional group. This duality makes them exceptionally useful as synthetic intermediates. The amine group can act as a nucleophile or a base, and can be protected and deprotected as needed, while the ester group is susceptible to nucleophilic attack, reduction, or hydrolysis to a carboxylic acid. This versatility allows for a wide array of chemical transformations, making amino esters crucial starting materials and intermediates in the synthesis of a vast range of organic molecules. They are fundamental in the preparation of peptides, pharmaceuticals, and polymers. organic-chemistry.org The synthesis of amino esters can be achieved through various methods, including the esterification of amino acids, amination of haloesters, and the reduction of nitroesters. organic-chemistry.orgresearchgate.net
Significance of Methyl 6-amino-4-methylhexanoate within Amino Ester Chemistry
This compound, with the chemical formula C₈H₁₇NO₂, is a fascinating example of a branched-chain amino ester. chemscene.com Its significance stems from its specific structural arrangement, which offers unique possibilities in synthetic design. Unlike its linear counterpart, methyl 6-aminohexanoate (B3152083), the presence of a methyl group on the carbon chain introduces a stereocenter, opening the door to stereoselective synthesis and applications.
| Property | Value | Source |
| CAS Number | 1315367-54-4 | chemscene.com |
| Molecular Formula | C₈H₁₇NO₂ | chemscene.com |
| Molecular Weight | 159.23 g/mol | chemscene.com |
| SMILES | O=C(OC)CCC(C)CCN | chemscene.com |
Structural Features and Chirality Considerations
The key structural feature of this compound is the methyl group at the C-4 position. This branching creates a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-Methyl 6-amino-4-methylhexanoate and (S)-Methyl 6-amino-4-methylhexanoate.
The presence of this stereocenter is of paramount importance in medicinal chemistry and materials science, where the three-dimensional arrangement of atoms can dictate biological activity or material properties. The synthesis of a single enantiomer, or an enantiomerically enriched form, of this compound is a significant challenge that requires stereoselective synthetic methods. Techniques such as asymmetric hydrogenation, the use of chiral auxiliaries, or enzymatic resolutions can be employed to achieve this. nih.govnih.gov
Role as a Chiral Building Block
As a chiral molecule, enantiomerically pure this compound is a valuable chiral building block, or "chiral synthon." This means it can be incorporated into a larger molecule to introduce a specific stereocenter. The amine and ester functionalities provide convenient handles for further chemical modification without disturbing the established stereochemistry at the C-4 position. For instance, the amine can be acylated to form amides, while the ester can be hydrolyzed to the corresponding carboxylic acid or reacted with other nucleophiles. This allows for the construction of complex target molecules with a defined three-dimensional structure. The use of such chiral building blocks is a powerful strategy in the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules. organic-chemistry.org
Research Landscape of Branched Amino Esters
The study of branched-chain amino acids (BCAAs) and their derivatives, including esters, is an active area of research. nih.gov BCAAs like leucine, isoleucine, and valine are essential amino acids with crucial roles in metabolism. nih.gov Synthetic analogues of these, such as branched amino esters, are of great interest for several reasons. The branching can influence the conformational preferences of peptides and other molecules, potentially leading to enhanced biological activity or stability.
The synthesis of β-branched amino acids and their esters is a particular focus, with methods like phase-transfer-catalyzed asymmetric alkylation being developed to control the stereochemistry at both the α and β carbons. organic-chemistry.org Biocatalytic methods, using enzymes like transaminases, are also emerging as powerful tools for the stereoselective synthesis of branched amino acids. nih.govnih.gov These advanced synthetic strategies are expanding the toolbox available to chemists for creating novel, complex molecules with precisely controlled three-dimensional structures. While specific research on this compound is not extensively documented, the broader research landscape for branched amino esters suggests its potential as a valuable tool in the development of new therapeutics and materials.
Structure
2D Structure
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
methyl 6-amino-4-methylhexanoate |
InChI |
InChI=1S/C8H17NO2/c1-7(5-6-9)3-4-8(10)11-2/h7H,3-6,9H2,1-2H3 |
InChI Key |
SMEWWRULPUSAQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)OC)CCN |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of Methyl 6 Amino 4 Methylhexanoate and Analogous Amino Esters
Nucleophilic Reactivity of the Amine Functionality
The primary amine group in methyl 6-amino-4-methylhexanoate serves as a potent nucleophile, readily participating in reactions such as acylation and alkylation.
Acylation: The lone pair of electrons on the nitrogen atom allows it to attack electrophilic acyl compounds like acyl chlorides and acid anhydrides. studymind.co.uk This nucleophilic acyl substitution results in the formation of an amide bond. wikipedia.orgfiveable.me For instance, reaction with acetic anhydride (B1165640) would yield the corresponding N-acetylated derivative. aklectures.com The reaction proceeds through a tetrahedral intermediate which then collapses, eliminating the leaving group to form the stable amide product. fiveable.me Acetic acid can even catalyze the N-acylation of amines using esters as the acyl source. rsc.org In biological contexts, protein acylation is a crucial post-translational modification that influences protein function and signaling. wikipedia.org
Alkylation: The amine group can also react with alkyl halides in nucleophilic substitution reactions. studymind.co.uk This process can lead to mono-, di-, and even tri-alkylated products, and ultimately to the formation of a quaternary ammonium (B1175870) salt with excess alkyl halide. mnstate.edu Ruthenium-catalyzed N-alkylation of α-amino acid esters using alcohols has been shown to be an efficient, atom-economic, and base-free method that preserves stereochemistry. nih.gov
Interactive Data Table: Nucleophilic Reactions of Primary Amines
| Reaction Type | Reagent | Product |
| Acylation | Acyl Chloride | Amide |
| Acylation | Acid Anhydride | Amide |
| Alkylation | Alkyl Halide | Secondary Amine |
Reactivity of the Ester Functionality
The ester group in this compound is susceptible to nucleophilic attack at the carbonyl carbon, leading to reactions like aminolysis and hydrolysis.
Aminolysis Reactions and Mechanistic Pathways
Aminolysis is a chemical reaction where an amine reacts with another molecule, in this case, the ester. fiveable.me This can occur either intermolecularly or intramolecularly.
Intermolecular Aminolysis: An external amine can attack the ester carbonyl, leading to the formation of an amide and an alcohol. chemistrysteps.comnagwa.com The reaction proceeds via a nucleophilic addition-elimination mechanism, where the amine adds to the carbonyl to form a tetrahedral intermediate, which then eliminates the methoxy (B1213986) group. chemistrysteps.com Although the alkoxy group is a poorer leaving group than in acyl chlorides, the reaction can be driven to completion, often by using an excess of the amine. chemistrysteps.com
Intramolecular Aminolysis: In a molecule like this compound, the amine functionality can fold back to attack the ester carbonyl of the same molecule, leading to a cyclic amide (a lactam). This intramolecular reaction is often favored due to the proximity of the reacting groups, proceeding through a stabilized cyclic intermediate. researchgate.netacs.org
Hydrolytic Degradation Mechanisms (e.g., pH-responsive poly(aminoester)s)
The ester linkage is susceptible to hydrolysis, a reaction that cleaves the ester bond with the addition of water. libretexts.org This process can be catalyzed by either acid or base. libretexts.orgdalalinstitute.com
Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification and is a reversible process. libretexts.orgdalalinstitute.com The ester is heated with water in the presence of a strong acid catalyst. libretexts.org
Base-Catalyzed Hydrolysis (Saponification): This reaction is irreversible and involves the attack of a hydroxide (B78521) ion on the ester carbonyl. libretexts.orgdalalinstitute.com It results in the formation of a carboxylate salt and an alcohol. libretexts.org The hydrolysis rate of amino esters can be significantly faster in the presence of metal complexes, such as copper(II). nih.gov
The pH-dependent nature of the amine group plays a crucial role in the hydrolysis of related polymers, such as poly(aminoester)s. These polymers are often designed to be stable at physiological pH but degrade in the more acidic environment of endosomes, a key feature for drug delivery applications. rsc.orgnih.govresearchgate.netbiomaterials.org At lower pH, the amine groups are protonated, which can influence the polymer's solubility and the rate of hydrolysis. researchgate.netdntb.gov.ua In some cases, the degradation involves intramolecular attack of a deprotonated amine on the ester backbone. nih.gov
Interactive Data Table: Hydrolysis of Esters
| Condition | Catalyst | Products | Reversibility |
| Acidic | Strong Acid (e.g., H₂SO₄) | Carboxylic Acid, Alcohol | Reversible |
| Basic | Strong Base (e.g., NaOH) | Carboxylate Salt, Alcohol | Irreversible |
Reactions at the α-Carbon (e.g., Enolate Chemistry)
The carbon atom adjacent to the ester carbonyl group (the α-carbon) possesses acidic protons that can be removed by a strong base to form an enolate. This enolate is a powerful nucleophile and can participate in various carbon-carbon bond-forming reactions.
Asymmetric Alkylation of Amino Ester Enolates
The enolates derived from amino esters can be alkylated by reacting them with alkyl halides. harvard.edu A significant area of research focuses on performing these alkylations asymmetrically to produce non-racemic α-amino acids. rsc.orgrsc.org This is often achieved using chiral phase-transfer catalysts, such as those derived from cinchona alkaloids or copper(II)salen complexes. rsc.orgrsc.orgresearchgate.net Mechanistic studies suggest that these reactions can proceed through an asynchronous S_N2 pathway. rsc.orgrsc.org Tandem N-alkylation/asymmetric π-allylation of α-iminoesters provides another route to enantioenriched α,α-disubstituted α-amino acids. nih.gov
Dehydrogenation to α-Enamino Esters
Amino esters can be dehydrogenated to form α-enamino esters, which are valuable synthetic intermediates. rsc.org This transformation can be achieved using methods like a copper(II)-promoted oxidative dehydrogenation. rsc.orgrsc.org These α-enamino esters can then be used in subsequent reactions, such as the synthesis of polysubstituted pyrroles. rsc.org
Intramolecular Rearrangements and Cyclization Reactions (e.g., Hydrogen Atom Transfer)
The reactivity of amino esters like this compound is significantly influenced by the interaction between the amino and ester functional groups. Intramolecular reactions, particularly cyclization, are prominent pathways, often proceeding through mechanisms involving hydrogen atom transfer (HAT). These reactions are crucial for the synthesis of heterocyclic compounds such as lactams, which are important structural motifs in medicinal chemistry and natural products.
The structure of this compound, with its primary amino group and ester functionality separated by a flexible alkyl chain, makes it a suitable precursor for intramolecular cyclization to form a substituted caprolactam, specifically 5-methyl-azepan-2-one. This transformation typically involves the intramolecular attack of the nitrogen atom on the ester carbonyl carbon. While this can occur under thermal conditions, it often requires high temperatures and may result in low yields.
A key mechanistic pathway that can facilitate such cyclizations is hydrogen atom transfer. HAT is a fundamental process in radical chemistry where a hydrogen atom is transferred from one molecule or part of a molecule to another. mdpi.com In the context of amino esters, a nitrogen-centered radical can be generated, which then abstracts a hydrogen atom from a C-H bond within the same molecule. nih.gov This intramolecular HAT is governed by the thermodynamics of the C-H bond being broken and the N-H bond being formed, as well as the stereoelectronic requirements of the transition state.
For a molecule like this compound, a 1,6-hydrogen atom transfer is a plausible pathway. nih.govrsc.org This process would involve the transfer of a hydrogen atom from the carbon at position 4 (bearing the methyl group) or position 5 to a nitrogen-centered radical. The resulting carbon-centered radical can then undergo cyclization. The regioselectivity of HAT is influenced by the bond dissociation energies (BDEs) of the C-H bonds; tertiary C-H bonds are generally weaker than secondary and primary ones, making them more susceptible to abstraction. rsc.org
Enzymes and biomimetic systems can also catalyze HAT reactions with high selectivity. nih.gov These biocatalytic approaches can overcome challenges associated with chemo- and regioselectivity in traditional chemical methods. While specific studies on this compound are not prevalent, the principles of intramolecular HAT in analogous long-chain amino acids and esters provide a strong basis for predicting its reactivity. The cyclization of amino pimelic acid methyl ester, a related compound, has been observed to yield side products through redox processes, indicating the complexity of these reactions. nih.gov
The table below summarizes the general characteristics of intramolecular cyclization reactions in amino esters analogous to this compound.
| Reaction Type | Key Intermediate | Driving Force | Typical Product |
| Thermal Cyclization | Zwitterionic or neutral tetrahedral intermediate | Relief of ring strain, formation of stable amide bond | Lactam |
| Radical Cyclization via HAT | Nitrogen-centered radical, then Carbon-centered radical | Favorable thermodynamics of HAT and cyclization | Substituted Lactam |
Reactions Involving Metal Catalysis (e.g., Copper(II) catalysis)
Metal catalysis offers a powerful tool for promoting and controlling the reactivity of amino esters. Copper(II) complexes, in particular, have been extensively studied for their ability to catalyze various transformations of amino acids and their derivatives. acs.orgacs.org
In the context of this compound and its analogs, copper(II) catalysis can play a significant role in several types of reactions, including hydrolysis and cyclization. The coordination of the amino group and the ester carbonyl oxygen to the copper(II) center can activate the ester carbonyl group towards nucleophilic attack. This activation can facilitate the intramolecular cyclization to form the corresponding lactam under milder conditions than those required for the uncatalyzed thermal reaction.
Research on the copper(II)-catalyzed hydrolysis of amino acid esters has shown that the stability of the copper-amino ester complex is correlated with the catalytic activity. acs.org This suggests that the formation of a stable complex is a key step in the catalytic cycle. While hydrolysis is a competing reaction, the intramolecular nature of the cyclization of 6-amino esters can favor the formation of the cyclic product, especially under anhydrous conditions.
Copper-catalyzed reactions are also pivotal in the synthesis of various amino acid derivatives. thieme-connect.comthieme-connect.com For instance, copper-catalyzed C(sp³)–H alkylation and arylation reactions have been developed to create unnatural α-amino acids. thieme-connect.comthieme-connect.com While these specific examples may not directly apply to the modification of the backbone of this compound, they highlight the versatility of copper catalysis in activating C-H bonds in the presence of amino and ester functionalities.
Furthermore, copper-hydride (CuH) catalyzed reactions have emerged as a method for the synthesis of amino alcohols from various precursors. nih.gov This type of catalysis could potentially be applied to the reduction of the ester group in this compound or in coupling reactions.
The table below provides an overview of potential copper(II)-catalyzed reactions involving amino esters.
| Reaction Type | Role of Copper(II) Catalyst | Potential Outcome for this compound |
| Ester Hydrolysis | Lewis acid activation of the carbonyl group | Hydrolysis to 6-amino-4-methylhexanoic acid |
| Intramolecular Cyclization | Lewis acid activation and template effect | Formation of 5-methyl-azepan-2-one |
| C-H Functionalization | Generation of radical intermediates or organometallic species | Potential for functionalization at various positions on the alkyl chain |
Derivatization and Structural Modification of Methyl 6 Amino 4 Methylhexanoate
Formation of Amide Derivatives
The primary amine group of methyl 6-amino-4-methylhexanoate is readily acylated to form a wide range of amide derivatives. This classic transformation is a cornerstone of medicinal chemistry and materials science, allowing for the introduction of diverse substituents that can profoundly influence the molecule's properties.
The reaction typically involves the coupling of the aminoester with a carboxylic acid, acid chloride, or acid anhydride (B1165640) under appropriate conditions. The use of coupling agents is common when starting from a carboxylic acid to facilitate the formation of the amide bond.
Table 1: Examples of Amide Derivatives of Amino Esters
| Amine Reactant | Acylating Agent | Resulting Amide Derivative |
| This compound | Acetyl chloride | Methyl 6-acetamido-4-methylhexanoate |
| This compound | Benzoyl chloride | Methyl 6-benzamido-4-methylhexanoate |
| This compound | Succinic anhydride | Methyl 6-(3-carboxypropanamido)-4-methylhexanoate |
The formation of amide bonds can be achieved through various synthetic methodologies, including the use of boron-based catalysis for direct amidation, which can sometimes circumvent the need for protecting groups on the amino acid. researchgate.net The synthesis of amides from unprotected amino acids is a significant area of research, aiming to shorten synthetic routes and improve atom economy. nih.gov
Introduction of Functional Groups at Various Positions
Beyond amide formation at the amino group, the carbon skeleton of this compound can be functionalized at various positions, although this can be more synthetically challenging. Strategies may involve multi-step sequences to introduce new functional groups, thereby expanding the chemical space accessible from this starting material.
For instance, derivatization reagents that specifically target primary amines can be used to introduce new functionalities. mdpi.com These reagents can alter the molecule's properties for analytical purposes or to impart new biological activities.
Preparation of Polymeric Structures (e.g., Poly(aminoester)s)
The bifunctional nature of this compound, possessing both an amine and an ester group, makes it a potential monomer for the synthesis of poly(aminoester)s. These polymers are a class of biodegradable polymers with applications in drug delivery and gene therapy. nih.govscirp.org
The synthesis of poly(aminoester)s often involves the Michael addition reaction between a diacrylate and a primary or secondary amine. nih.gov While this compound itself might not be the most common monomer, its structural motifs are relevant to the design of these polymers. The ester and amine functionalities within the polymer backbone allow for hydrolytic degradation, leading to biocompatible byproducts. nih.gov The properties of the resulting poly(aminoester)s, such as their degradation rate and drug encapsulation efficiency, can be tuned by the choice of monomers. scirp.org
Development of Chiral Derivatives
The methyl group at the 4-position of this compound introduces a chiral center into the molecule. This allows for the development of chiral derivatives, which is of significant interest in fields such as asymmetric synthesis and pharmacology, where enantiomeric purity is often crucial.
The synthesis of specific stereoisomers of this compound can be achieved through various stereoselective synthetic routes. The development of chiral derivatives can also involve the use of chiral resolving agents or chiral chromatography to separate enantiomers.
The development of chiral separation materials often utilizes derivatives of amino-containing compounds. nih.gov For example, chiral stationary phases for high-performance liquid chromatography (HPLC) have been developed using derivatives of 6-amino-6-deoxyamylose. nih.gov This highlights the importance of chiral amine-containing molecules in the field of enantioseparation.
The synthesis of chiral β-enamino esters from the reaction of methyl propiolate with chiral amines is another example of how chiral amine derivatives are prepared and utilized in asymmetric synthesis. researchgate.net These chiral building blocks can then be used to construct more complex chiral molecules.
A notable analog of this compound is pregabalin, which is (S)-3-(aminomethyl)-5-methylhexanoic acid. wikipedia.org This compound is a chiral drug where the specific stereochemistry is essential for its therapeutic activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
